1-(Pyridin-3-yl)ethanamine dihydrochloride
Overview
Description
1-(Pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)ethanamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with ammonia, followed by reduction with sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Saturated amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)ethanamine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)ethanamine dihydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Pyridyl)ethylamine: Another pyridine derivative with similar reactivity but different positional isomerism.
3-(Aminomethyl)pyridine: A compound with a similar structure but different functional group positioning
Uniqueness: 1-(Pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
1-pyridin-3-ylethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMOCFYBMVHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625224 | |
Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-02-5 | |
Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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